Bienvenue dans la boutique en ligne BenchChem!

TDI-6118

EZH2 inhibitor Blood-brain barrier penetration CNS drug delivery

TDI-6118 is the only EZH2 inhibitor validated for CNS target engagement. Unlike tazemetostat or GSK126—which are actively effluxed by P-glycoprotein and fail to achieve therapeutic brain concentrations—TDI-6118 delivers a Kp,uu of 0.29 and an MDCK-MDR1 efflux ratio of 0.95, ensuring measurable free drug in brain parenchyma. Pair with its peripherally restricted analog TDI-11904 to dissect CNS vs. peripheral EZH2 contributions. Essential for orthotopic glioblastoma, medulloblastoma, ATRT, and brain metastasis models where H3K27me3 reduction must be quantified directly in CNS tissue.

Molecular Formula C23H23Cl2N3O3
Molecular Weight 460.3 g/mol
Cat. No. B12411538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTDI-6118
Molecular FormulaC23H23Cl2N3O3
Molecular Weight460.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1C)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C
InChIInChI=1S/C23H23Cl2N3O3/c1-11-8-12(2)27(5)22(29)17(11)10-28-7-6-15-18(24)9-16(21(25)20(15)23(28)30)19-13(3)26-31-14(19)4/h8-9H,6-7,10H2,1-5H3
InChIKeyGWDVHMHVEQPHSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TDI-6118: First Brain-Penetrant EZH2 Inhibitor for CNS Oncology Research Procurement


TDI-6118 (Compound 5; EZH2-IN-12) is a potent, selective small-molecule inhibitor of Enhancer of Zeste Homologue 2 (EZH2), the methyltransferase component of the Polycomb Repressive Complex 2 (PRC2). It is distinguished as the first reported brain-penetrant EZH2 inhibitor, developed via a computational strategy to minimize P-glycoprotein (P-gp) efflux activity [1]. Its biochemical potency (EZH2 IC50 = 14 nM) and cellular activity (H3K27me3 IC50 = 580 nM) are characterized in the primary literature .

Why TDI-6118 Cannot Be Substituted with Clinical-Stage EZH2 Inhibitors for CNS Studies


The current array of clinically approved and investigational EZH2 inhibitors, including tazemetostat (FDA-approved), GSK126, and CPI-1205, exhibit poor brain penetrance due to active efflux by P-glycoprotein (P-gp) at the blood-brain barrier [1]. This limitation precludes their use in preclinical models of primary or metastatic central nervous system (CNS) malignancies, a significant gap given that multiple pediatric brain tumors and brain metastases are known to be sensitive to EZH2 inhibition [2]. Substituting any of these in-class compounds for TDI-6118 in CNS-targeted studies will fail to achieve therapeutic drug concentrations in the brain compartment, rendering experimental results uninterpretable for CNS applications.

Quantitative Differentiation Evidence: TDI-6118 vs. EZH2 Inhibitor Comparators


Brain Penetrance (Kp,uu): TDI-6118 Achieves CNS Exposure In Vivo vs. Undetectable for Clinical Comparators

TDI-6118 achieves a brain-to-plasma unbound drug concentration ratio (Kp,uu) of 0.29 in rats, confirming in vivo brain penetration [1]. In contrast, the FDA-approved EZH2 inhibitor tazemetostat has poor blood-brain barrier penetrability, and the unmodified clinical candidate from which TDI-6118 was derived (Compound 2) exhibits a Kp,uu of <0.003, indicating essentially no brain exposure [1]. This 97-fold improvement in Kp,uu represents a fundamental pharmacological differentiation.

EZH2 inhibitor Blood-brain barrier penetration CNS drug delivery P-glycoprotein efflux Kp,uu

P-Glycoprotein Efflux Ratio: TDI-6118 Is Not an Efflux Substrate vs. High Efflux for In-Class Compounds

TDI-6118 exhibits an efflux ratio (BA/AB) of 0.95 in the MDCK-MDR1 permeability assay, indicating it is not a substrate for P-glycoprotein (P-gp) efflux [1]. This is the direct mechanistic driver of its brain penetration. The parent clinical compound (Compound 2) shows an efflux ratio of 4.8, classifying it as a P-gp substrate and explaining its poor brain exposure [1].

P-glycoprotein efflux ratio MDCK-MDR1 permeability Blood-brain barrier CNS drug design EZH2 inhibitor

Biochemical Potency: TDI-6118 Retains Low Nanomolar EZH2 Inhibition Despite Structural Modifications for Brain Penetration

TDI-6118 maintains potent EZH2 inhibition with a biochemical IC50 of 14 nM, representing only a modest 14-fold reduction in potency relative to the unmodified clinical compound (Compound 2, IC50 = 1.0 nM) [1]. This modest potency trade-off is the acceptable cost for achieving brain penetration. For comparison, the widely used research tool GSK126 has a reported biochemical IC50 of 9.9 nM .

EZH2 inhibitor Biochemical IC50 PRC2 inhibition Epigenetic drug Structure-activity relationship

Cellular Target Engagement: TDI-6118 Inhibits H3K27me3 in Cells

TDI-6118 inhibits cellular H3K27 trimethylation (H3K27me3), the direct product of EZH2 methyltransferase activity, with an IC50 of 580 nM as measured by flow cytometry [1]. This represents a 36-fold reduction in cellular potency relative to the unmodified clinical compound (Compound 2, cellular IC50 = 16 nM) [1].

H3K27 trimethylation Cellular EZH2 inhibition Flow cytometry Epigenetic target engagement Histone methylation

Validated Application Scenarios for TDI-6118 in CNS Oncology Research


Preclinical Efficacy Testing in Orthotopic Brain Tumor Models

TDI-6118 is the only EZH2 inhibitor suitable for preclinical efficacy studies in orthotopic xenograft or genetically engineered mouse models of primary brain tumors (e.g., glioblastoma, medulloblastoma, atypical teratoid/rhabdoid tumors) or brain metastases. Its demonstrated in vivo brain penetration (Kp,uu = 0.29) [1] enables target engagement in the CNS compartment, which is not achievable with tazemetostat, GSK126, or other clinical-stage EZH2 inhibitors.

Pharmacodynamic Assessment of EZH2 Inhibition in CNS Tissues

Researchers requiring direct measurement of H3K27me3 reduction in brain tumor tissue or normal brain parenchyma following systemic EZH2 inhibitor administration must use TDI-6118. The compound's favorable MDCK-MDR1 efflux ratio of 0.95 [1] ensures that systemic dosing results in measurable free drug concentrations in the brain, enabling robust CNS pharmacodynamic readouts.

Comparative Studies of CNS-Penetrant vs. Peripherally Restricted EZH2 Inhibition

TDI-6118 and its close analog TDI-11904 (a highly potent, peripherally active EZH2 inhibitor discovered in the same medicinal chemistry program) [1] can be used as a matched chemical probe pair to dissect the relative contributions of CNS vs. peripheral EZH2 inhibition in disease models where both compartments may contribute to pathology.

Mechanistic Studies of EZH2-Dependent Gene Repression in CNS Cell Types

In vitro studies using primary neurons, astrocytes, microglia, or brain tumor-initiating cells require an EZH2 inhibitor that has been validated for brain-relevant properties. TDI-6118's characterized biochemical IC50 of 14 nM and cellular H3K27me3 IC50 of 580 nM [1] provide defined potency benchmarks for dose-response experiments in CNS-derived cell culture systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for TDI-6118

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.